![molecular formula C17H13ClFN3O B6577672 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1207054-11-2](/img/structure/B6577672.png)
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and pyrazolyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Acetamide Backbone: The initial step involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form 2-chloro-6-fluoroacetanilide.
Introduction of the Pyrazolyl Group: The next step involves the reaction of 2-chloro-6-fluoroacetanilide with 4-(1H-pyrazol-3-yl)benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- 2-(2-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propionamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Biological Activity
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H19ClFN3O
- Molecular Weight : 345.81 g/mol
This compound features a chloro-fluoro phenyl group and a pyrazole moiety, which are often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . The following table summarizes findings from various studies on the cytotoxic effects of related pyrazole compounds.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF7 | 3.79 | |
Compound B | SF-268 | 12.50 | |
Compound C | NCI-H460 | 42.30 | |
Compound D (similar structure) | Hep-2 | 3.25 | |
Compound E (similar structure) | P815 | 17.82 |
These results indicate that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for further development in cancer therapeutics.
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. A study indicated that specific pyrazole derivatives inhibited cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The inhibition of COX enzymes can lead to reduced inflammation and pain relief, making these compounds valuable in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives inhibit kinases such as Aurora-A and EGFR, which play crucial roles in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound can modulate inflammatory responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A derivative similar to the target compound was evaluated for its effects on MCF7 breast cancer cells, showing significant growth inhibition with an IC50 value of 0.01 µM, indicating strong potency against this cancer type .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of pyrazole compounds against tumors. These studies demonstrated a marked reduction in tumor size when treated with specific pyrazole derivatives, supporting their use as anticancer agents .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c18-14-2-1-3-15(19)13(14)10-17(23)21-12-6-4-11(5-7-12)16-8-9-20-22-16/h1-9H,10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZTWEPPXLVGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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